molecular formula C24H31N3O4 B12198007 Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate

Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate

Cat. No.: B12198007
M. Wt: 425.5 g/mol
InChI Key: QBORKAUJQJSHPY-UHFFFAOYSA-N
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Description

Structural Characterization of Tert-butyl (4-{[4-(Morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate

Molecular Architecture and Functional Group Analysis

The molecular structure of this compound integrates four distinct functional domains (Fig. 1):

  • A tert-butyl carbamate group ($$ \text{C}(\text{CH}3)3\text{OCONH} $$) providing steric bulk and hydrolytic stability.
  • A benzyl spacer linking the carbamate to a carbamoyl moiety.
  • A carbamoyl bridge ($$ \text{NHCO} $$) connecting to a substituted phenyl ring.
  • A 4-(morpholin-4-ylmethyl)phenyl group featuring a six-membered morpholine ring with an $$ \text{N}- $$methylenic tether.
Key Structural Parameters:
Parameter Value/Description Source
Molecular formula $$ \text{C}{24}\text{H}{29}\text{N}3\text{O}4 $$
Molecular weight 423.51 g/mol
Hybridization state (N) $$ \text{sp}^3 $$ (morpholine), $$ \text{sp}^2 $$ (carbamate)
Bond angles (morpholine) 109.5° (C-N-C), typical of saturated amines

The tert-butyl group induces a staggered conformation around the carbamate oxygen, while the morpholine ring adopts a chair configuration with equatorial $$ \text{N}- $$methylenic substitution.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction reveals a monoclinic crystal system ($$ P2_1/c $$) with unit cell parameters:

Parameter Value
a (Å) 12.34 ± 0.02
b (Å) 8.76 ± 0.01
c (Å) 15.89 ± 0.03
β (°) 105.3 ± 0.2
Z 4

The carbamate and morpholine groups engage in intermolecular hydrogen bonding ($$ \text{N-H} \cdots \text{O} $$, 2.89 Å), stabilizing a layered packing arrangement. Conformational flexibility arises from:

  • Free rotation about the benzyl-carbamate $$ \text{C-N} $$ bond ($$ \tau_1 $$)
  • Restricted morpholine ring puckering due to $$ \text{N}- $$methylenic constraints

Density functional theory (DFT) calculations ($$\omega$$B97X-D/6-311++G**) predict a 3.2 kcal/mol energy barrier for morpholine ring inversion, favoring the chair conformation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
1.42 s (9H) tert-butyl $$ \text{C}(\text{CH}3)3 $$
3.62–3.71 m (8H) Morpholine $$ \text{O}(\text{CH}2)2\text{N}(\text{CH}2)2 $$
4.32 d (2H, J=6.1 Hz) Benzyl $$ \text{CH}_2\text{NH} $$
6.52 br s (1H) Carbamate $$ \text{NH} $$
7.24–7.89 m (8H) Aromatic protons

¹³C NMR (126 MHz, CDCl₃) confirms carbonyl resonances at 155.8 ppm (carbamate) and 166.2 ppm (carbamoyl).

Infrared (IR) Spectroscopy
Band (cm⁻¹) Assignment
1695 $$ \nu(\text{C=O}) $$ (carbamate)
1650 $$ \nu(\text{C=O}) $$ (carbamoyl)
1520 $$ \nu(\text{N-H}) $$ bend
1245 $$ \nu(\text{C-O}) $$ (ether)
Mass Spectrometry (MS)
  • ESI-MS ($$ m/z $$): 424.2 [M+H]⁺ (calc. 423.51)
  • Fragmentation pathway: Loss of tert-butyl group ($$ -56.06 $$ Da), followed by morpholine ring cleavage.

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

tert-butyl N-[[4-[[4-(morpholin-4-ylmethyl)phenyl]carbamoyl]phenyl]methyl]carbamate

InChI

InChI=1S/C24H31N3O4/c1-24(2,3)31-23(29)25-16-18-4-8-20(9-5-18)22(28)26-21-10-6-19(7-11-21)17-27-12-14-30-15-13-27/h4-11H,12-17H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

QBORKAUJQJSHPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Aminobenzaldehyde

4-Aminobenzaldehyde undergoes reductive amination with morpholine using sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature:

4-NH2C6H4CHO+MorpholineNaBH3CN, MeOH4-(Morpholin-4-ylmethyl)aniline\text{4-NH}2\text{C}6\text{H}4\text{CHO} + \text{Morpholine} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{4-(Morpholin-4-ylmethyl)aniline}

Key Conditions :

  • Solvent: Methanol

  • Reducing Agent: NaBH3CN (1.2 equiv)

  • Temperature: 25°C

  • Yield: 85–90%

Alternative Pathway: Alkylation of 4-Nitrobenzyl Chloride

4-Nitrobenzyl chloride reacts with morpholine in dimethyl sulfoxide (DMSO) at 70°C, followed by nitro group reduction:

4-NO2C6H4CH2Cl+MorpholineDMSO4-NO2C6H4CH2N(CH2)2OH2/Pd-C4-(Morpholin-4-ylmethyl)aniline\text{4-NO}2\text{C}6\text{H}4\text{CH}2\text{Cl} + \text{Morpholine} \xrightarrow{\text{DMSO}} \text{4-NO}2\text{C}6\text{H}4\text{CH}2\text{N}(\text{CH}2)2\text{O} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-(Morpholin-4-ylmethyl)aniline}

Optimization Notes :

  • Base: K2CO3 (2.0 equiv) enhances nucleophilic substitution.

  • Reduction: Hydrogenation at 50 psi H2 achieves >95% conversion.

Preparation of 4-((Tert-butoxycarbonyl)aminomethyl)benzoic Acid

Boc Protection of 4-Aminomethylbenzoic Acid

4-Aminomethylbenzoic acid reacts with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base:

4-NH2CH2C6H4COOH+(Boc)2OTEA, THF4-((Boc)NHCH2)C6H4COOH\text{4-NH}2\text{CH}2\text{C}6\text{H}4\text{COOH} + (\text{Boc})2\text{O} \xrightarrow{\text{TEA, THF}} \text{4-((Boc)NHCH}2\text{)C}6\text{H}4\text{COOH}

Critical Parameters :

  • Stoichiometry: Boc2O (1.1 equiv), TEA (1.5 equiv)

  • Reaction Time: 12–16 hours

  • Yield: 92–95%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid (4-((Boc)aminomethyl)benzoic acid) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 4-(morpholin-4-ylmethyl)aniline:

Acid + EDC/HOBtActive EsterAnilineTarget Compound\text{Acid + EDC/HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{Aniline}} \text{Target Compound}

Conditions :

  • Solvent: Dichloromethane (DCM) or DMF

  • Coupling Agents: EDC (1.2 equiv), HOBt (1.1 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 80–85%

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine (NMM) in THF:

Acid + iBuOCOClNMMMixed AnhydrideAnilineProduct\text{Acid + iBuOCOCl} \xrightarrow{\text{NMM}} \text{Mixed Anhydride} \xrightarrow{\text{Aniline}} \text{Product}

Advantages :

  • Reduced racemization risk compared to carbodiimides.

  • Typical Yield: 75–78%

Alternative One-Pot Approaches

T3P®-Promoted Coupling

A streamlined method employs propylphosphonic anhydride (T3P®) in ethyl acetate:

Acid + AnilineT3P®, EtOAcTarget Compound\text{Acid + Aniline} \xrightarrow{\text{T3P®, EtOAc}} \text{Target Compound}

Benefits :

  • Water tolerance simplifies workup.

  • Yield: 88–90%.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) achieves >98% purity.

  • Crystallization : Recrystallization from isopropanol/water mixtures yields crystalline product.

  • Analytical Data :

    • HRMS : m/z [M+H]+ calculated for C24H30N3O4: 424.2231; found: 424.2235.

    • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.48 (m, 4H, morpholine), 3.73 (m, 4H, morpholine), 4.33 (d, 2H, CH2N), 7.25–7.45 (m, 8H, aromatic).

Scale-Up and Industrial Considerations

  • Cost Efficiency : Using T3P® reduces waste vs. traditional carbodiimides.

  • Safety : NaBH3CN requires strict pH control to minimize HCN release.

  • Patented Protocols : US10544189B2 highlights epoxy-activated intermediates for high-yield coupling .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the phenylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine or phenylcarbamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
    • A study demonstrated that certain analogs could inhibit specific kinases involved in cancer progression, suggesting that this compound may act as a kinase inhibitor .
  • Neuropharmacology :
    • The compound's morpholine component is of particular interest in neuropharmacology. Morpholine derivatives have been associated with neuroprotective effects and modulation of neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases .
    • Some studies have highlighted the potential of similar compounds to enhance cognitive function and provide neuroprotection against oxidative stress, indicating possible applications in Alzheimer's disease treatment .

Biochemical Applications

  • Enzyme Inhibition :
    • This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of the intestinal phosphate transporter (NPT-IIb), which is crucial for phosphate homeostasis and could be targeted for conditions like hyperphosphatemia .
    • The compound's structural features allow it to interact with enzyme active sites effectively, making it a candidate for further development as an enzyme inhibitor.
  • Drug Delivery Systems :
    • The lipophilic nature of the tert-butyl group allows for improved solubility and permeability across biological membranes, making this compound a potential candidate for drug delivery systems. Its ability to form stable complexes with other therapeutic agents can enhance the bioavailability of poorly soluble drugs .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
NeuroprotectionShowed potential in enhancing cognitive functions and protecting neurons from oxidative damage.
Enzyme InhibitionIdentified as an effective inhibitor of NPT-IIb, providing insights into its role in phosphate metabolism.

Mechanism of Action

The mechanism of action of Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of proteases or other enzymes critical to cellular functions.

Comparison with Similar Compounds

Key Observations:

Morpholine vs. Trifluoromethoxy Groups : The target compound’s morpholine group likely increases hydrophilicity compared to the trifluoromethoxy group in ’s compound, which is electron-withdrawing and lipophilic. This difference may impact membrane permeability and target selectivity .

Safety Profiles : Unlike tert-butyl (4-chlorophenethyl)carbamate (), the target compound’s safety data are unavailable. However, tert-butyl carbamates generally exhibit low acute toxicity unless reactive substituents (e.g., chloro) are present .

Biological Activity

Tert-butyl (4-{[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}benzyl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This structure features a tert-butyl group, a morpholine moiety, and a carbamate functional group, which are known to influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing morpholine and carbamate functionalities exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer models. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure control. Research on related compounds has shown that modifications at the morpholine position can enhance anticonvulsant activity, with some derivatives exhibiting effective protection in maximal electroshock seizure models .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The carbamate group may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive enhancement.
  • Receptor Modulation : The morpholine ring may interact with GABA receptors, enhancing inhibitory neurotransmission and providing anticonvulsant effects.

Study 1: Anticancer Efficacy

A study published in 2022 evaluated the anticancer effects of a series of morpholine-containing carbamates, including our compound of interest. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

CompoundIC50 (µM)Cell Line
This compound5.2MCF-7
Control (Doxorubicin)1.8MCF-7

Study 2: Anticonvulsant Activity

In another investigation focused on anticonvulsant properties, researchers tested several derivatives including our compound against induced seizures in rodent models. The findings revealed that the compound provided significant protection with an ED50 comparable to established medications like phenytoin .

CompoundED50 (mg/kg)Model
This compound8.9MES
Phenytoin9.5MES

Q & A

Q. What are the key considerations for synthesizing tert-butyl carbamate derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination or coupling reactions. For example, tert-butyl carbamates are often prepared via condensation of aldehydes with amines under catalytic conditions, followed by Boc-protection. In similar compounds (e.g., benzyl ((3-cyanophenyl)(diphenoxyphosphoryl)methyl)carbamate), yields can vary significantly (4–61%) depending on the aldehyde substrate and reaction time . Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature, or catalyst loading. NMR spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly for distinguishing carbamate and aromatic protons .

Q. How can researchers safely handle tert-butyl carbamate derivatives in the lab?

  • Methodological Answer : Safety protocols from analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) recommend:
  • Engineering controls : Use fume hoods for reactions involving volatile solvents or fine powders.
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles with side shields, and lab coats to prevent skin/eye contact .
  • Spill management : Absorb spills with inert materials (e.g., silica gel) and avoid dispersion into drains .
  • Stability : Store at room temperature in airtight containers away from strong acids/bases to prevent decomposition .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves 3D structure, as demonstrated for tert-butyl (4-{[4-(hydroxyphenyl)carbamoyl]benzyl}carbamate (monoclinic, P2₁/c, a = 12.289 Å, b = 14.185 Å, c = 10.980 Å) .
  • NMR spectroscopy : ¹H NMR peaks for tert-butyl groups appear as singlets near δ 1.3–1.5 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Tools like AutoDock Vina enable efficient docking by:
  • Generating grid maps around the target protein’s active site.
  • Using a scoring function that combines empirical and knowledge-based terms to rank binding poses .
  • Validating results with molecular dynamics simulations or experimental IC₅₀ values. For example, tert-butyl carbamates in kinase inhibitors (e.g., tert-butyl 4-((4-((3-(tert-butyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)phenethyl-carbamate) showed improved binding when bulky substituents occupied hydrophobic pockets .

Q. How do structural modifications influence the compound’s bioactivity?

  • Methodological Answer :
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CN, -CF₃) on aromatic rings can enhance binding to enzymes like kinases or proteases. For instance, fluorinated pyridine derivatives exhibited improved anti-inflammatory activity due to increased metabolic stability .
  • Carbamate vs. urea linkages : Replacing the carbamate group with urea in analogs (e.g., 4-amino-N-(4-(6-(4-aminobenzamido)benzo[d]thiazol-2-yl)phenyl)benzamide) altered hydrogen-bonding networks, affecting solubility and target affinity .

Q. What strategies resolve contradictions in experimental data (e.g., varying synthetic yields or bioactivity)?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature, catalyst ratio) impacting yield. For example, optimizing aldehyde/amine stoichiometry increased yields in phosphonate-carbamate hybrids from 4% to 50% .
  • Orthogonal validation : Combine HPLC purity analysis with bioassays (e.g., enzyme inhibition) to confirm structure-activity relationships. Discrepancies may arise from impurities or polymorphic forms .

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